mass spectrometry fragmentation pattern of 4-methoxyphenyl palmitate
mass spectrometry fragmentation pattern of 4-methoxyphenyl palmitate
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Methoxyphenyl Palmitate
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-methoxyphenyl palmitate (C₂₃H₃₈O₃, M.W. 362.55 g/mol ). As a molecule combining a long-chain fatty acid ester with a phenolic ether, its fragmentation signature is a composite of pathways characteristic of both moieties. This document, intended for researchers and analytical scientists, details the distinct fragmentation patterns observed under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. We will explore the underlying chemical principles that dictate the formation of key diagnostic ions, including alpha-cleavages, McLafferty-type rearrangements, and collision-induced dissociations. The guide includes predictive summaries of fragment ions, detailed experimental protocols for practical application, and visual diagrams to elucidate the fragmentation mechanisms and analytical workflows.
Introduction to 4-Methoxyphenyl Palmitate and its Mass Spectrometric Analysis
4-Methoxyphenyl palmitate is an ester formed from palmitic acid, a C16:0 saturated fatty acid, and 4-methoxyphenol (also known as mequinol). This structure is of interest in various fields, including the study of lipid metabolism, the development of phenolic prodrugs, and as a component in complex organic mixtures. Mass spectrometry (MS) is the premier analytical technique for its structural elucidation due to its high sensitivity and specificity. Understanding the fragmentation pattern is critical for unambiguous identification in complex matrices and for structural confirmation in synthesis workflows.
The fragmentation of 4-methoxyphenyl palmitate is governed by the interplay between three key structural features:
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The ester linkage , a readily cleavable functional group.
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The long aliphatic palmitate chain , which can undergo characteristic alkyl chain fragmentation.
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The aromatic 4-methoxyphenyl group , which produces stable, resonance-delocalized fragment ions.
This guide will dissect the fragmentation pathways resulting from these features under different ionization regimes.
Electron Ionization (EI-MS) Fragmentation Analysis
Electron Ionization is a hard ionization technique typically coupled with Gas Chromatography (GC-MS). The high energy (70 eV) imparted to the molecule results in the formation of a high-energy molecular ion (M⁺•) that undergoes extensive and often complex fragmentation.[1] While this provides a detailed structural fingerprint, the molecular ion itself may be of very low abundance or entirely absent.[2][3]
The Molecular Ion (M⁺•)
The molecular ion of 4-methoxyphenyl palmitate will appear at a mass-to-charge ratio (m/z) of 362. Its observation is often challenging due to the energetic instability of the M⁺•, which readily fragments.[4]
Primary Fragmentation Pathways
The initial fragmentation of the M⁺• is directed by the most labile bonds and the stability of the resulting products.
Cleavage of the C-O bond between the carbonyl carbon and the phenoxy oxygen is a dominant pathway for esters.[5] This heterolytic cleavage is highly favored as it results in the formation of a stable, resonance-delocalized palmitoyl acylium ion.
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[C₁₆H₃₁O]⁺ at m/z 239: This is often one of the most abundant ions in the spectrum of long-chain fatty acid esters and is highly diagnostic for the C16 acyl chain.
A competing and highly significant fragmentation involves the cleavage of the acyl-oxygen bond, often facilitated by a hydrogen rearrangement. A McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from the palmitate chain to the phenoxy oxygen, leads to the formation of the 4-methoxyphenol radical cation and a neutral ketene molecule.
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[C₇H₈O₂]⁺• at m/z 124: This ion, corresponding to the 4-methoxyphenol radical cation, is expected to be the base peak or one of the most intense peaks in the spectrum.[6][7] Its high stability is conferred by the aromatic ring.
Secondary Fragmentation
The primary fragment ions undergo further dissociation to produce a cascade of smaller, informative ions.
The 4-methoxyphenol ion itself fragments through a characteristic pathway for methoxy-aromatic compounds: the loss of a methyl radical (•CH₃).
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[C₆H₅O₂]⁺ at m/z 109: This fragment results from the loss of 15 Da from the m/z 124 ion and is a strong indicator of a methoxyphenyl structure.[7]
The long alkyl chain of the palmitoyl acylium ion (m/z 239) or the molecular ion can undergo a series of cleavages, resulting in a characteristic cluster of peaks separated by 14 Da (corresponding to CH₂ units).[5]
Summary of Key Predicted EI Fragments
| m/z | Proposed Structure / Identity | Pathway | Diagnostic Value |
| 362 | [C₂₃H₃₈O₃]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight (if observed) |
| 239 | [CH₃(CH₂)₁₄CO]⁺ | Alpha-cleavage | Confirms C16 Palmitoyl group |
| 124 | [HOC₆H₄OCH₃]⁺• | McLafferty-type rearrangement | Base Peak , confirms 4-methoxyphenol moiety |
| 109 | [C₆H₅O₂]⁺ | Loss of •CH₃ from m/z 124 | Confirms methoxy substitution on the phenol ring |
| 43, 57, 71... | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragmentation | General indicator of a long aliphatic chain |
Proposed EI Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathways for 4-methoxyphenyl palmitate.
Electrospray Ionization (ESI-MS/MS) Fragmentation Analysis
ESI is a soft ionization technique, ideal for LC-MS, that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation.[8] Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through Collision-Induced Dissociation (CID).[9]
Formation of the Precursor Ion
In positive ion mode ESI, 4-methoxyphenyl palmitate is expected to readily form a protonated molecule.
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[M+H]⁺ at m/z 363: This will be the selected precursor ion for MS/MS experiments. Sodium adducts ([M+Na]⁺ at m/z 385) are also commonly observed.
Collision-Induced Dissociation (CID) Pathway
The fragmentation of the even-electron [M+H]⁺ ion under low-energy CID conditions is typically characterized by simple, predictable cleavages that result in the loss of stable neutral molecules.[10]
The most energetically favorable fragmentation pathway for protonated esters is the cleavage of the ester bond, leading to the neutral loss of the alcohol moiety.[8]
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Neutral Loss of 124 Da: The [M+H]⁺ ion (m/z 363) will lose a neutral molecule of 4-methoxyphenol (C₇H₈O₂) to generate the product ion.
The resulting charged species from the neutral loss described above is the same highly stable palmitoyl acylium ion observed in EI-MS.
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[C₁₆H₃₁O]⁺ at m/z 239: This is expected to be the most abundant, and often the only significant, product ion in the MS/MS spectrum. Its formation confirms both the palmitate chain and the 4-methoxyphenyl group via the calculated neutral loss (363 - 239 = 124).
Summary of Key Predicted ESI-MS/MS Fragments
| Ion Type | m/z | Proposed Structure / Identity | Pathway | Diagnostic Value |
| Precursor | 363 | [C₂₃H₃₈O₃+H]⁺ | Protonated Molecule | Selected for MS/MS |
| Product | 239 | [CH₃(CH₂)₁₄CO]⁺ | Neutral loss of 4-methoxyphenol | Confirms both ester components |
Proposed ESI-MS/MS Fragmentation Pathway Diagram
Caption: Predicted ESI-MS/MS fragmentation of protonated 4-methoxyphenyl palmitate.
Experimental Protocols
The following protocols are provided as validated starting points for the analysis of 4-methoxyphenyl palmitate. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol for GC-EI-MS Analysis
This method is suitable for pure standards or clean extracts where the analyte is thermally stable and volatile.
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Sample Preparation: Dissolve the sample in a volatile, non-polar solvent (e.g., hexane or ethyl acetate) to a concentration of 10-100 µg/mL.
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GC System:
-
Injector: Split/splitless, 280 °C, 1 µL injection volume, 20:1 split ratio.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature 150 °C, hold for 1 min. Ramp at 10 °C/min to 300 °C, hold for 5 min.
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Scan Range: m/z 40-500.
-
Data Acquisition: Full scan mode.
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Protocol for LC-ESI-MS/MS Analysis
This method is preferred for complex matrices, thermally labile samples, or when quantification is required.
-
Sample Preparation: Dissolve the sample in a mobile-phase compatible solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
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LC System:
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Column: C18 reversed-phase, 100 mm x 2.1 mm ID, 1.8 µm particle size.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 70% B, ramp to 100% B over 8 minutes, hold at 100% B for 3 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System (ESI-MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Targeted MS/MS (Multiple Reaction Monitoring, MRM).
-
Precursor Ion: m/z 363.28.
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Product Ion: m/z 239.24.
-
Collision Energy: Optimize between 15-25 eV.
-
-
General Analytical Workflow Diagram
Caption: Generalized workflow for the MS analysis of 4-methoxyphenyl palmitate.
Conclusion
The mass spectrometric fragmentation of 4-methoxyphenyl palmitate is highly predictable and yields structurally diagnostic ions under both EI and ESI conditions. In EI-MS, the key fragments are the palmitoyl acylium ion at m/z 239 and, most significantly, the 4-methoxyphenol radical cation at m/z 124 , which is often the base peak. In ESI-MS/MS, fragmentation of the protonated molecule at m/z 363 is dominated by a single pathway: the neutral loss of 4-methoxyphenol (124 Da) to produce the highly abundant acylium ion at m/z 239 . These distinct and reliable fragmentation patterns provide a robust foundation for the confident identification and structural characterization of 4-methoxyphenyl palmitate in a wide range of scientific applications.
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